molecular formula C9H8Cl2N2S B1508045 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine CAS No. 902765-62-2

2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine

Cat. No.: B1508045
CAS No.: 902765-62-2
M. Wt: 247.14 g/mol
InChI Key: JEVCROROWVUHGL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (CAS 902765-62-2) is a high-value chemical intermediate with a molecular formula of C9H8Cl2N2S and a molecular weight of 247.14 g/mol . This compound is a versatile building block in medicinal chemistry, specifically belonging to the thieno[2,3-d]pyrimidine class, which is recognized as a privileged scaffold in drug discovery . The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring makes it an ideal precursor for nucleophilic aromatic substitution reactions, allowing researchers to efficiently synthesize a diverse array of disubstituted derivatives for biological evaluation . The thieno[2,3-d]pyrimidine core is of significant research interest due to its myriad pharmacological activities. This scaffold is a key structure in the development of novel therapeutic agents with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral compounds, as well as for central nervous system (CNS) protection . Furthermore, diaminothienopyrimidine derivatives, which can be synthesized from this intermediate, have been identified as promising molecular scaffolds for developing inhibitors targeting enzymes like PTR1, an attractive target in anti-infective research . The 6-propyl substituent on the thiophene ring contributes to the molecule's overall hydrophobicity, which can influence its drug-likeness and interaction with biological targets. This product is offered with a high purity level, typically not less than 98% . To maintain stability and purity, it is recommended to be stored sealed in a dry environment at 2-8°C . This chemical is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,4-dichloro-6-propylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2S/c1-2-3-5-4-6-7(10)12-9(11)13-8(6)14-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCROROWVUHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729110
Record name 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902765-62-2
Record name 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is a heterocyclic compound with a thieno-pyrimidine structure that exhibits significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C9H8Cl2N2SC_9H_8Cl_2N_2S, with a molecular weight of approximately 239.14 g/mol. Its structure includes two chlorine atoms at the 2 and 4 positions and a propyl group at the 6 position of the thieno-pyrimidine ring. This unique substitution pattern contributes to its reactivity and biological interactions.

Research indicates that this compound functions primarily as an inhibitor of phosphodiesterase (PDE), particularly cAMP-phosphodiesterase. By inhibiting this enzyme, the compound enhances cyclic AMP (cAMP) levels within cells, thereby influencing various signaling pathways related to cell proliferation and apoptosis. This action positions it as a potential candidate for therapeutic interventions in conditions influenced by cAMP signaling.

Biological Activities

The biological activities of this compound have been studied in various contexts:

  • Inhibition of cAMP-phosphodiesterase : The compound has been shown to effectively inhibit cAMP-PDE, leading to increased intracellular cAMP levels. This modulation is crucial for various physiological processes including vasodilation and neurotransmission.
  • Potential Anti-inflammatory Effects : By regulating cAMP levels, this compound may also influence inflammatory responses. Studies suggest that it could downregulate pro-inflammatory mediators in microglial cells, making it relevant for neuroinflammatory conditions.
  • Antithrombotic Properties : Given its action on platelet activation pathways through cAMP modulation, it has potential applications in treating thrombotic disorders.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Study on Microglial Activation : A study investigated the effects of this compound on microglial activation states. Results indicated that it selectively modulated P2Y12 receptor expression on microglia, promoting an anti-inflammatory phenotype while reducing pro-inflammatory markers .
  • PET Imaging Applications : In vivo studies utilizing positron emission tomography (PET) demonstrated that this compound could serve as a tracer for imaging P2Y12 receptors in the brain. While it showed promising binding affinities in vitro, challenges remain regarding its ability to penetrate the blood-brain barrier effectively .
  • Comparative Analysis with Similar Compounds : A comparative study assessed the biological activity of this compound against structurally similar compounds. The findings revealed that while many thienopyrimidine derivatives exhibit PDE inhibition, this specific compound showed superior selectivity and potency.

Data Table: Comparison of Thienopyrimidine Derivatives

Compound NameCAS NumberBiological Activity
This compound902765-62-2Inhibits cAMP-PDE; anti-inflammatory effects
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine902765-47-3Similar PDE inhibition; potential anti-cancer
4-Chloro-6-ethylthieno[2,3-d]pyrimidine81136-42-7Moderate PDE inhibition; less selective

Comparison with Similar Compounds

Key Observations:

  • Reactivity : Chlorine at positions 2 and 4 facilitates nucleophilic substitution reactions, enabling diversification into amides, amines, or ethers .
  • Biological Activity : Methyl and propyl substituents at position 6 optimize steric interactions with hydrophobic enzyme pockets, as seen in P2Y12 antagonists .

Preparation Methods

General Synthetic Approach

The synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine generally follows a known protocol as disclosed in patent WO 2006/079916 and related patents (e.g., CN102149718A). The key steps include:

  • Construction of the thieno[2,3-d]pyrimidine core.
  • Introduction of chloro substituents at positions 2 and 4 of the pyrimidine ring.
  • Incorporation of the propyl group at position 6.

The synthesis is usually performed via cyclization reactions involving aminothiophene carboxylate derivatives, followed by chlorination to afford the dichloropyrimidine.

Detailed Preparation Example (From Patent CN102149718A)

Stepwise Synthesis Summary:

Step Description Reagents/Conditions Outcome
1 Formation of thieno[2,3-d]pyrimidine core Aminothiophene carboxylate reacted with potassium cyanate Formation of 2,4-diol pyrimidyl heterocycle (intermediate)
2 Chlorination of hydroxyl groups Reaction with phenylphosphonic dichloride Conversion to 2,4-dichloropyrimidine intermediate
3 Introduction of propyl substituent Amination with appropriate alkyl amines (e.g., propylamine) Formation of this compound

This method yields the target compound with high purity suitable for further functionalization or biological evaluation.

Representative Preparation Example from Patent

  • The compound 2,4-Dichloro-6-propyl-thieno[2,3-d]pyrimidine was synthesized according to the known methods in WO 2006/079916.
  • The reaction mixture typically involves stirring the starting materials under controlled temperature and solvent conditions (e.g., N,N-dimethylformamide as solvent).
  • After completion, the reaction mixture is subjected to workup involving distillation under reduced pressure, washing with organic solvents such as dichloromethane and water, drying over anhydrous magnesium sulfate, and recrystallization or washing with diethyl ether to purify the final product.
  • Yields reported in related syntheses are generally moderate to good, with purity confirmed by NMR and other analytical techniques.

Analytical and Research Findings

  • The compound is characterized by ^1H NMR (400 MHz, CDCl3) showing expected chemical shifts consistent with the dichloropyrimidine structure.
  • The preparation is robust and reproducible, allowing scale-up for further application in medicinal chemistry.
  • The compound serves as a precursor for more complex molecules, including PET tracers for imaging P2Y12 receptors in neuroscience research.

Summary Table of Preparation Parameters

Parameter Details
Starting material Aminothiophene carboxylate derivatives
Key reagents Potassium cyanate, phenylphosphonic dichloride
Solvent N,N-Dimethylformamide (DMF)
Reaction conditions Stirring at controlled temperature (varies)
Purification Extraction, drying over MgSO4, recrystallization
Characterization methods ^1H NMR, HPLC, melting point analysis
Yield Moderate to good, typically >70% in optimized protocols

Notes on Alternative and Related Preparations

  • The compound is often prepared as an intermediate for further functionalization, such as palladium-catalyzed coupling reactions to introduce other substituents.
  • Radiolabeling precursors for PET tracers based on this scaffold have been synthesized by further modification of the dichloropyrimidine core, demonstrating the synthetic versatility of this compound.
  • Preparation methods emphasize the importance of controlling reaction conditions to avoid decomposition or side reactions, particularly during chlorination steps.

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. One method starts with a thieno[2,3-d]pyrimidine core, followed by chlorination at the 4-position and propylation at the 6-position. For example, describes a reaction using this compound as a precursor, where nucleophilic substitution with amines is performed under basic conditions (e.g., DIPEA as a base). Yield optimization often depends on temperature control (e.g., 0–25°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Microwave-assisted synthesis (as in ) may enhance efficiency but requires validation for this specific compound .

Q. How can researchers validate the purity and structural identity of this compound?

Key analytical methods include:

  • GC-MS for molecular weight confirmation ( ).
  • NMR spectroscopy (1H/13C) to verify substituent positions and absence of byproducts. For example, provides NMR data for structurally similar compounds, which can guide peak assignments.
  • Elemental analysis to confirm stoichiometry.
  • HPLC with UV detection for purity assessment. Always cross-reference with synthetic intermediates to ensure no residual reactants remain .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens often focus on:

  • Kinase inhibition assays (e.g., receptor tyrosine kinases, as in ) using fluorescence-based or radiometric methods.
  • Anti-inflammatory activity via COX-2 inhibition (as studied in for a related compound).
  • Cytotoxicity profiling against cancer cell lines (e.g., MTT assays). Use positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. How do structural modifications at the 6-propyl position affect biological activity and pharmacokinetics?

Substituent variations significantly influence lipophilicity and target binding. compares analogs with methyl, ethyl, and phenyl groups at the 6-position:

SubstituentLipophilicity (logP)Selectivity
PropylModerate (~2.8)Broad
PhenylHigh (~3.5)Enhanced
MethylLow (~1.9)Reduced
Propyl groups balance membrane permeability and metabolic stability. Advanced studies should use molecular docking to predict binding affinities and in vivo PK/PD models to assess bioavailability .

Q. What strategies resolve contradictions in reported biological activities of thieno[2,3-d]pyrimidine derivatives?

Discrepancies may arise from assay conditions or structural impurities. To address this:

  • Reproduce experiments under standardized protocols (e.g., ATP concentration in kinase assays).
  • Perform SAR studies to isolate substituent effects (e.g., compare 6-propyl vs. 6-ethyl analogs from and ).
  • Validate target engagement using techniques like SPR (surface plasmon resonance) or PET imaging (as in for receptor occupancy) .

Q. How can computational methods guide the design of this compound derivatives with improved selectivity?

  • Density Functional Theory (DFT) predicts electronic effects of substituents.
  • Molecular Dynamics (MD) Simulations model protein-ligand interactions over time.
  • QSAR Models correlate structural features (e.g., Hammett σ values) with activity. For example, shows phenyl groups enhance selectivity, which can be computationally rationalized by analyzing hydrophobic binding pockets .

Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?

Use LC-MS/MS to identify metabolites in hepatocyte incubations. Key pathways may include:

  • Oxidative dealkylation of the propyl group.
  • Glucuronidation at the pyrimidine nitrogen.
    Compare results with radiolabeled analogs (e.g., 14C-labeled propyl chain) for quantitative tracking. highlights the importance of metabolic stability in PET tracer design, which applies here .

Methodological Notes

  • Synthesis Optimization : Prioritize regioselective chlorination using NCS (N-chlorosuccinimide) over Cl2 gas for safety ( ).
  • Data Reproducibility : Share raw spectral data (e.g., NMR FIDs) in supplementary materials to enable cross-validation.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies when extrapolating from in vitro results.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine

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